ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE
Overview
Description
ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
ETHYL 2-{4-[(E)-{[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETATE can be compared with other oxadiazole derivatives, such as:
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high density and use as an energetic material.
2-Aminothiazole-based compounds: These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-[(E)-[(4-amino-1,2,5-oxadiazole-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6/c1-3-24-12(21)8-25-10-5-4-9(6-11(10)23-2)7-17-18-15(22)13-14(16)20-26-19-13/h4-7H,3,8H2,1-2H3,(H2,16,20)(H,18,22)/b17-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAWPXNQJTUUFX-REZTVBANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NNC(=O)C2=NON=C2N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NON=C2N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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